molecular formula C12H11FN2O2 B1482460 6-[(4-Fluorophenyl)methyl]-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 2098073-49-3

6-[(4-Fluorophenyl)methyl]-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No.: B1482460
CAS No.: 2098073-49-3
M. Wt: 234.23 g/mol
InChI Key: NZRIRAVEHKCDAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-[(4-Fluorophenyl)methyl]-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is a useful research compound. Its molecular formula is C12H11FN2O2 and its molecular weight is 234.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 6-[(4-Fluorophenyl)methyl]-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is a member of the tetrahydropyrimidine family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential based on recent research findings.

Synthesis

The synthesis of tetrahydropyrimidines typically involves multi-step reactions. For this specific compound, the synthesis may include the following steps:

  • Formation of the tetrahydropyrimidine core via cyclization reactions.
  • Introduction of the 4-fluorobenzyl group through nucleophilic substitution.
  • Final modifications to achieve the desired functional groups.

Antiviral Activity

Research indicates that derivatives of tetrahydropyrimidines exhibit antiviral properties. For instance, compounds similar to This compound have been evaluated for their inhibitory effects on HIV integrase activity. A study reported that certain derivatives showed significant inhibition (IC50 values around 0.65 µM) against the strand transfer reaction of HIV integrase in vitro . However, these compounds did not demonstrate effective inhibition in cell culture assays.

Anti-inflammatory Activity

The compound has also been studied for its anti-inflammatory properties. Inhibitors targeting p38 MAP kinase are known to block cytokine production (e.g., IL-1β and TNFα), which is crucial in inflammatory diseases . The structural modifications in similar compounds have led to enhanced pharmacokinetic profiles and improved cellular activity.

The biological activity of This compound can be attributed to its ability to interact with specific molecular targets:

  • Enzymatic Inhibition : It may inhibit enzymes involved in viral replication or inflammatory pathways.
  • Receptor Modulation : The compound could modulate receptor activities that play roles in disease processes.

Study 1: HIV Integrase Inhibition

A detailed investigation into various tetrahydropyrimidine derivatives revealed that some compounds effectively inhibited HIV integrase with promising IC50 values. The structure-activity relationship studies highlighted that specific substitutions on the phenyl ring significantly influenced inhibitory potency .

Study 2: Anti-inflammatory Effects

In a model of adjuvant-induced arthritis, related compounds demonstrated potent inhibition of p38 MAP kinase activity. This was associated with reduced levels of pro-inflammatory cytokines in vivo .

Data Table: Summary of Biological Activities

Activity TypeCompound DerivativeIC50 Value (µM)Reference
HIV Integrase InhibitionN-(4-fluorophenyl)-6-methyl-2-oxo-4-substituted phenyl0.65
Anti-inflammatoryTetrahydropyrimidine derivativeNot specified

Properties

IUPAC Name

6-[(4-fluorophenyl)methyl]-3-methyl-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2O2/c1-15-11(16)7-10(14-12(15)17)6-8-2-4-9(13)5-3-8/h2-5,7H,6H2,1H3,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZRIRAVEHKCDAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=C(NC1=O)CC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-[(4-Fluorophenyl)methyl]-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
Reactant of Route 2
Reactant of Route 2
6-[(4-Fluorophenyl)methyl]-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
Reactant of Route 3
6-[(4-Fluorophenyl)methyl]-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
Reactant of Route 4
Reactant of Route 4
6-[(4-Fluorophenyl)methyl]-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
Reactant of Route 5
Reactant of Route 5
6-[(4-Fluorophenyl)methyl]-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
Reactant of Route 6
6-[(4-Fluorophenyl)methyl]-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.